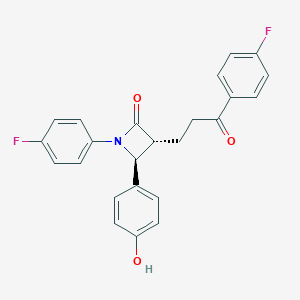

(3R,4S)-1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)-4-(4-hydroxyphenyl)azetidin-2-one

概要

説明

エゼチミブケトンは、EZM-Kとしても知られており、エゼチミブのフェーズI代謝物です。エゼチミブは、ニーマン・ピックC1様1(NPC1L1)のよく知られた阻害剤であり、核因子赤血球系2関連因子2(Nrf2)の強力な活性化剤です。エゼチミブは主にコレステロール吸収阻害剤として使用されます .

準備方法

合成経路と反応条件

エゼチミブケトンは、エゼチミブの代謝物として合成されます。合成には、特定の条件下でのエゼチミブの酸化が含まれ、エゼチミブケトンが生成されます。この反応は通常、酸化剤と制御された反応条件を必要とし、ケトンの選択的な生成を保証します .

工業生産方法

エゼチミブケトンの工業生産は、そのラボ合成と同様の経路に従います。このプロセスには、工業用酸化剤と最適な反応条件を維持するように設計された反応器を使用して、エゼチミブの大規模な酸化が含まれます。製品は、結晶化やクロマトグラフィーなどの標準的な工業用精製技術を使用して精製されます .

化学反応解析

反応の種類

エゼチミブケトンは、次を含むさまざまな化学反応を起こします。

酸化: さらなる酸化は、より酸化された誘導体の形成につながる可能性があります。

還元: 還元反応は、ケトンを対応するアルコールに戻すことができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主な生成物

酸化: エゼチミブケトンのより酸化された誘導体。

還元: 対応するアルコール。

科学研究アプリケーション

エゼチミブケトンには、いくつかの科学研究アプリケーションがあります。

化学: 酸化還元反応を研究するためのモデル化合物として使用されます。

生物学: コレステロール代謝における役割とその細胞経路への影響について調査されています。

医学: コレステロール値を下げるための潜在的な治療効果とその心血管疾患を予防する役割について研究されています。

化学反応の分析

Types of Reactions

Ezetimibe ketone undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert the ketone back to its corresponding alcohol.

Substitution: The ketone group can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and alcohols can react with the ketone group under acidic or basic conditions

Major Products Formed

Oxidation: More oxidized derivatives of Ezetimibe ketone.

Reduction: Corresponding alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used

科学的研究の応用

Ezetimibe ketone has been studied for its role as a cholesterol absorption inhibitor. Its mechanism involves blocking the Niemann-Pick C1-like 1 (NPC1L1) protein in the intestine, which is crucial for cholesterol uptake. This action leads to a reduction in blood cholesterol levels and has implications for cardiovascular health.

Key Findings:

- Cholesterol Lowering : Clinical studies have shown that Ezetimibe effectively lowers low-density lipoprotein (LDL) cholesterol levels when used alone or in combination with statins .

- Anti-inflammatory Effects : Some research indicates that this compound may also exert anti-inflammatory effects, which could be beneficial in treating conditions associated with chronic inflammation .

Therapeutic Applications

The primary applications of Ezetimibe ketone are in the treatment of hyperlipidemia and cardiovascular diseases. Its ability to lower cholesterol makes it a candidate for use in various formulations aimed at managing lipid profiles.

Current Uses:

- Combination Therapy : Ezetimibe is often used in combination with statins to enhance lipid-lowering effects. This combination therapy is particularly useful for patients who do not achieve target LDL levels with statins alone .

- Potential for Broader Applications : Ongoing research is exploring the potential of Ezetimibe ketone in other areas such as diabetes management and obesity treatment due to its effects on lipid metabolism .

Case Studies

Several studies have documented the efficacy of Ezetimibe in clinical settings:

- Study on LDL Reduction : A randomized controlled trial demonstrated that patients taking Ezetimibe alongside statin therapy had significantly reduced LDL levels compared to those on statins alone. The study highlighted the additive effect of combining these medications .

- Long-term Safety Profile : A long-term study assessed the safety and efficacy of Ezetimibe over five years, showing sustained LDL reduction without significant adverse effects, reinforcing its role as a safe option for long-term management of hyperlipidemia .

作用機序

エゼチミブケトンは、小腸でのコレステロールの吸収に関与するニーマン・ピックC1様1(NPC1L1)タンパク質を阻害することによってその効果を発揮します。このタンパク質を阻害することで、エゼチミブケトンはコレステロールの吸収を減らし、血中のコレステロール値を低下させます。さらに、酸化ストレスに対する細胞防御機構において役割を果たす核因子赤血球系2関連因子2(Nrf2)経路を活性化します .

類似化合物との比較

類似化合物

エゼチミブ: コレステロール吸収阻害作用で知られる、エゼチミブケトンの母化合物。

エゼチミブグルクロニド: グルクロン化によって形成される、エゼチミブのフェーズII代謝物。

その他のNPC1L1阻害剤: 同じタンパク質を阻害しますが、構造と効力が異なる可能性のある化合物 .

ユニークさ

エゼチミブケトンは、コレステロール吸収阻害剤とNrf2経路の活性化剤の両方としての二重の役割のためにユニークです。この二重の機能は、コレステロール代謝と酸化ストレスの研究のための貴重な化合物にします .

生物活性

The compound (3R,4S)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)-4-(4-hydroxyphenyl)azetidin-2-one is a derivative of azetidinone, which has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , and it possesses a molecular weight of approximately 409.4 g/mol. The structure features a fluorinated phenyl group, which is significant for its biological activity due to the influence of fluorine on electronic properties and binding affinities.

Antihyperlipidemic Effects

One of the primary biological activities associated with this compound is its role as an antihyperlipidemic agent . It functions by inhibiting the absorption of cholesterol and related phytosterols in the intestine, similar to the mechanism observed in its parent compound, ezetimibe . This inhibition is critical for managing cholesterol levels in patients at risk for cardiovascular diseases.

Anti-inflammatory Properties

Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties. The binding affinity studies have shown that it interacts effectively with cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response . The compound demonstrates a stronger binding affinity to COX-2 compared to COX-1, suggesting its potential for selective anti-inflammatory therapies without the side effects associated with non-selective NSAIDs.

Anticancer Activity

Recent studies have highlighted the anticancer potential of azetidinone derivatives. For instance, compounds structurally similar to this azetidinone have been shown to inhibit proliferation and induce apoptosis in various cancer cell lines, including breast and prostate cancers . The mechanism involves interference with cell cycle progression and induction of apoptotic pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in lipid metabolism and inflammatory pathways.

- Receptor Modulation : It may modulate receptor activity associated with cholesterol absorption and inflammatory responses.

- Apoptotic Induction : By triggering apoptotic signals in cancer cells, it contributes to reduced tumor growth.

Study on Ezetimibe Metabolism

A study conducted on the biotransformation of ezetimibe by fungi demonstrated that this compound is one of the metabolites produced during this process. This biotransformation highlights its metabolic stability and potential as a therapeutic agent .

Docking Studies

Docking studies have been performed to assess the binding affinities of this compound against various biological targets. Results indicated favorable interactions with beta-lactamase and peptidoglycan hydroxylase enzymes, suggesting its potential utility in antimicrobial therapies .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 409.4 g/mol |

| Antihyperlipidemic Activity | Yes |

| Anti-inflammatory Activity | Yes |

| Anticancer Activity | Yes |

| Key Mechanisms | Enzyme inhibition, receptor modulation |

特性

IUPAC Name |

(3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21,23,28H,13-14H2/t21-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEPZDXMEEKCJSP-FYYLOGMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(=O)C4=CC=C(C=C4)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CCC(=O)C4=CC=C(C=C4)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10430935 | |

| Record name | (3R,4S)-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10430935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191330-56-0 | |

| Record name | (3R,4S)-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=191330-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ezetimibe ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191330560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3R,4S)-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10430935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Azetidinone, 1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)-, (3R,4S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EZETIMIBE KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D3ASE5ZPY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What key chemical step was optimized in the synthesis of Ezetimibe in this research?

A1: The research highlights the use of a stereoselective reduction of Ezetimibe-ketone with NaBH4/I2 as a key step in the synthesis of Ezetimibe []. This method is reported to be efficient, scalable, and highly stereoselective, achieving a diastereomeric excess (de) of 99.6% for the desired Ezetimibe isomer.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。